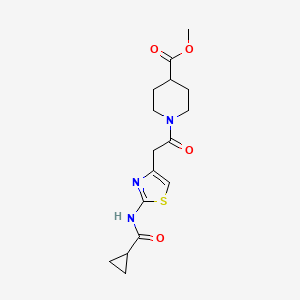

Methyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Description

Methyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a synthetic compound featuring a thiazole ring linked to a cyclopropanecarboxamide group, an acetyl spacer, and a piperidine-4-carboxylate ester moiety.

Properties

IUPAC Name |

methyl 1-[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-23-15(22)11-4-6-19(7-5-11)13(20)8-12-9-24-16(17-12)18-14(21)10-2-3-10/h9-11H,2-8H2,1H3,(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQVXXDCXBPAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structure allows thiazole derivatives to interact with various biological targets, leading to their diverse biological activities.

In terms of pharmacokinetics, the properties of thiazole derivatives can also vary widely depending on their specific structure. Some general properties of thiazoles include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes . These properties can influence the bioavailability of thiazole derivatives.

The result of the action of thiazole derivatives can include a wide range of molecular and cellular effects, depending on their specific targets and mode of action. These can include effects on cell growth, inflammation, pain perception, microbial growth, and more .

Biological Activity

Methyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group, which contribute to its diverse biological activities. The thiazole derivatives, in particular, are known for their interactions with various biological targets, leading to alterations in cellular processes.

The biological activity of this compound can be attributed to its structural components:

- Thiazole Ring : Known for antimicrobial, antifungal, anti-inflammatory, and antitumor properties.

- Piperidine Ring : Often involved in drug interactions due to its basic nitrogen atom, which can participate in hydrogen bonding and ionic interactions.

- Cyclopropane Carboxamide Group : This unique structure may confer specific reactivity and biological activity not observed in other compounds.

Biochemical Pathways

Thiazole derivatives influence multiple biochemical pathways, including:

- Signal Transduction : Affecting pathways related to cell growth and apoptosis.

- Enzyme Interactions : Compounds like this may inhibit or activate key enzymes involved in metabolic processes.

Inhibitory Activity

Research indicates that similar compounds exhibit inhibitory activity against various kinases. For instance, derivatives of thiazoles have shown potential as inhibitors of GSK-3β and IKK-β kinases, with IC50 values ranging from 8 nM to over 1000 nM depending on the structural modifications made to the compounds .

Study on GSK-3β Inhibition

A recent study explored the inhibitory effects of thiazole derivatives on GSK-3β activity. The results indicated that modifications within the carboxamide moiety led to significant variations in inhibitory potency:

| Compound | IC50 (nM) | Notes |

|---|---|---|

| Compound I | 8 | Highly potent GSK-3β inhibitor |

| Compound II | 1314 | Less effective compared to Compound I |

| Compound III | 50 | Moderate inhibition |

This study highlights the importance of structural diversity in enhancing biological activity and specificity .

Cytotoxicity Assessment

In vitro assessments have been conducted on various derivatives to evaluate their cytotoxic effects on cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Viability (%) |

|---|---|---|---|

| Compound A | HT-22 (neuronal) | 11.3 | 80% |

| Compound B | BV-2 (microglial) | 20.5 | 75% |

| Compound C | HepG2 (liver cancer) | 5.0 | 60% |

These findings suggest that while some compounds exhibit promising anticancer activity, they also need to be evaluated for selectivity and toxicity .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, primarily focusing on:

- Anticancer Properties : Preliminary studies suggest that derivatives of thiazole and piperidine can inhibit cancer cell proliferation. The compound’s structural features may contribute to its ability to interact with specific biological targets involved in tumor growth and metastasis.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various pathogens, indicating potential use as an antimicrobial agent.

Case Study 1: Anticancer Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several derivatives similar to Methyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values lower than those of established chemotherapeutic agents like doxorubicin .

Case Study 2: Anti-inflammatory Research

A recent investigation explored the anti-inflammatory properties of thiazole-piperidine derivatives. The study found that specific compounds significantly reduced pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key structural motifs with other thiazole-based molecules but differs in substituents and backbone complexity:

Research Findings and Limitations

- Key Gap: No direct biological data exists for the target compound in the provided evidence. Comparisons rely on structural inferences from analogs.

- Synthetic Challenges : Cyclopropane incorporation (as in the target) often requires specialized reagents (e.g., Simmons-Smith reaction), which may complicate synthesis compared to brominated pyrrole derivatives in .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 1-(2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions to introduce the thiazole and cyclopropanecarboxamido moieties to the piperidine core.

- Acetylation steps to functionalize the thiazole ring.

- Final esterification to form the methyl carboxylate group.

Purification is achieved via silica gel column chromatography, and intermediates are validated using TLC and HPLC .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

Critical techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to assign stereochemistry and connectivity.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and formula.

- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

Cross-referencing data with computational models (e.g., DFT) resolves ambiguities .

Basic: What are the primary applications of this compound in pharmacological research?

Answer:

Its structural features (thiazole, piperidine, and cyclopropane groups) suggest potential for:

- Enzyme inhibition studies (e.g., targeting proteases or kinases).

- Molecular probes to investigate protein-ligand interactions via fluorescence or isotopic labeling.

- Lead optimization in drug discovery, leveraging its metabolic stability .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps.

- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during acetylation.

- Catalyst use : Pd-based catalysts improve cross-coupling efficiency.

Monitor progress via HPLC with a C18 column and phosphate-buffered mobile phase (pH 5.5) .

Advanced: How should researchers address contradictions in spectroscopic data?

Answer:

- Cross-validation : Compare NMR data with analogous compounds (e.g., ethyl ester derivatives).

- Isotopic labeling : Use ¹⁵N or ¹³C labels to resolve overlapping signals in crowded spectra.

- X-ray crystallography : Resolve absolute configuration if crystallizable .

Advanced: What strategies assess the compound’s stability under physiological conditions?

Answer:

- pH stability studies : Incubate in buffers (pH 2–9) and analyze degradation via LC-MS.

- Thermal analysis : Use TGA/DSC to determine decomposition thresholds (>200°C common for similar piperidine-thiazole systems).

- Light exposure tests : Monitor photodegradation under UV/visible light .

Basic: How does this compound compare structurally to related piperidine-thiazole derivatives?

Answer:

- Key differentiators : The cyclopropanecarboxamido group enhances rigidity and metabolic resistance compared to phenyl or methyl analogs.

- Similarities : Shared piperidine-thiazole backbone allows analogous reactivity (e.g., nucleophilic substitution at the thiazole C-2 position) .

Advanced: What experimental designs elucidate its mechanism of action in enzyme inhibition?

Answer:

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for protease inhibition).

- Docking studies : Model interactions with target enzymes (e.g., SARS-CoV-2 Mpro) using Schrödinger Suite or AutoDock.

- Mutagenesis : Identify critical binding residues by testing enzyme mutants .

Basic: What analytical methods ensure purity (>95%) for in vitro studies?

Answer:

- HPLC : Use a gradient elution (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm.

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- Chiral HPLC : Verify enantiomeric purity if stereocenters are present .

Advanced: How can researchers mitigate solubility challenges in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.